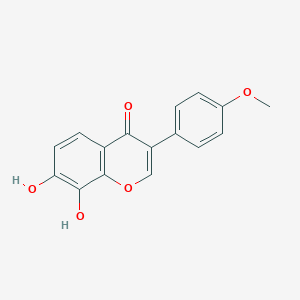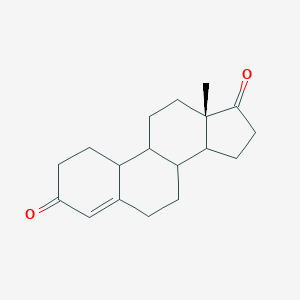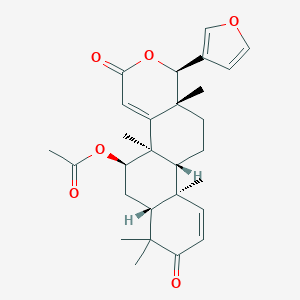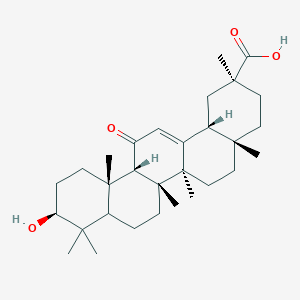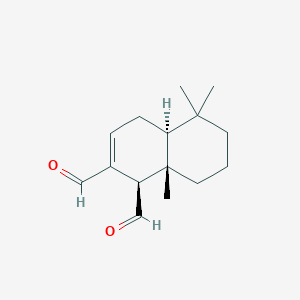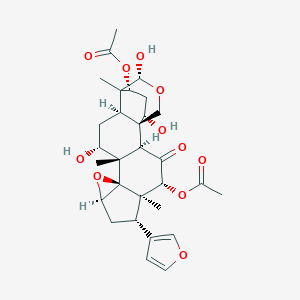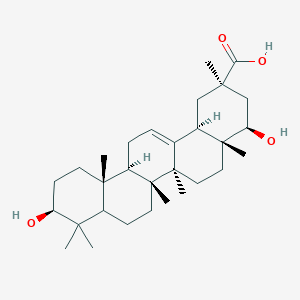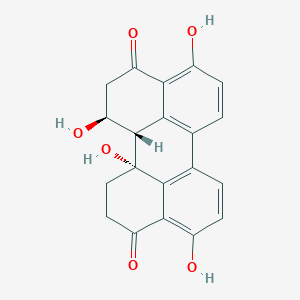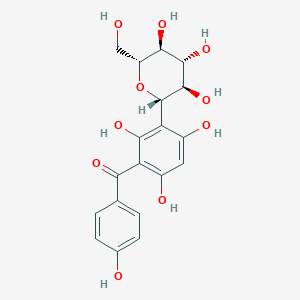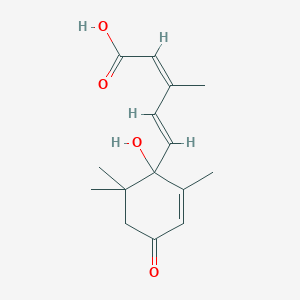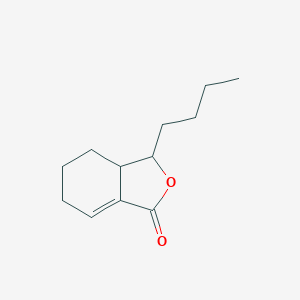
新霉素
描述
Neocindilide is a synthetic compound that is used in laboratory experiments to study various biological processes. It is a derivative of the natural product neoandrographolide, which is found in the plant species Andrographis paniculata. Neocindilide has been shown to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. It has been used in in vitro and in vivo studies to investigate the mechanisms of action, biochemical and physiological effects, and pharmacodynamics of the compound.
科学研究应用
Activation of the KEAP1–NRF2 Pathway
Sedanolide has been identified as an activator of the KEAP1–NRF2 pathway . This pathway plays a critical role in cellular defense against oxidative stress by upregulating the transcription of antioxidant enzymes. Research has shown that Sedanolide can induce the nuclear translocation of NRF2, leading to the activation of antioxidant response element (ARE)-dependent transcription .
Cytoprotective Effects Against Oxidative Stress
Studies have demonstrated that Sedanolide exhibits significant cytoprotective effects against hydrogen peroxide-induced cell death . It achieves this by attenuating the generation of reactive oxygen species (ROS) in both cytosolic and mitochondrial compartments, thus preventing the decrease in mitochondrial membrane potential and the increase in caspase-3/7 activity .
Anti-inflammatory and Antitumor Activities
Sedanolide is recognized for its anti-inflammatory and antitumor properties . The compound’s ability to modulate inflammatory pathways and its potential impact on tumor growth suppression are areas of active investigation, with implications for the development of new therapeutic strategies .
Enhancement of Cellular Resistance to Oxidative Damage
The activation of the KEAP1–NRF2 pathway by Sedanolide leads to enhanced cellular resistance to oxidative damage . This is particularly relevant in the context of diseases where oxidative stress plays a pathogenic role, such as neurodegenerative disorders and cancer .
Autophagy Induction in Liver Cancer Cells
Sedanolide has been found to induce autophagy through the PI3K, p53, and NF-κB signaling pathways in human liver cancer cells . Autophagy is a cellular process that can contribute to the elimination of damaged cells and is being explored for its therapeutic potential in cancer treatment .
Modulation of Glutathione-S-Transferase Activity
In vivo research has shown that Sedanolide can increase the activity of glutathione-S-transferase (GST) in various tissues, such as the liver, small intestinal mucosa, and forestomach of mice . GSTs are important enzymes involved in detoxification processes, and their modulation could have implications for chemoprevention and the treatment of certain diseases .
Potential Applications in Gout Treatment
While not directly related to Sedanolide, there is research on pharmaceutical compositions for treating gout that includes compounds structurally related to Sedanolide . This suggests potential avenues for exploring Sedanolide’s applications in the treatment of gout and related inflammatory conditions .
Role in Investigating Molecular Mechanisms of Action
Sedanolide is used in laboratory experiments to study various biological processes, including its mechanism of action, biochemical effects, and pharmacodynamics. Its wide range of biological activities makes it a valuable tool for understanding the molecular underpinnings of its therapeutic effects.
属性
IUPAC Name |
3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFTVFLSIQQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CCCC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027843 | |
| Record name | Sedanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sedanolide | |
CAS RN |
6415-59-4, 4567-33-3 | |
| Record name | Sedanolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34.5 - 35 °C | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



